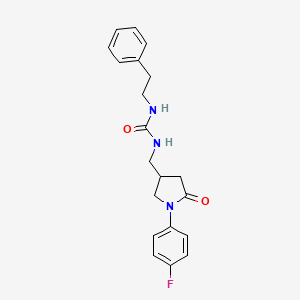

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

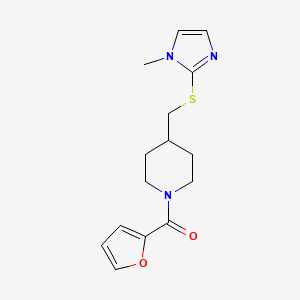

The compound “1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has a urea group, which consists of a carbonyl group flanked by two amine groups . The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .

Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The presence of the carbonyl group in the pyrrolidinone ring and the urea group could make it reactive towards nucleophiles . The fluorine atom on the phenyl ring could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability . These properties would be determined by its molecular structure. Without specific data, I can’t provide a detailed analysis of its properties.Scientific Research Applications

Enhancing Electrochromic Properties of Conducting Polymers

Conducting polymers have been enhanced via copolymerization, demonstrating applications in electrochromic devices. A study by Türkarslan et al. (2007) on a copolymer involving a similar fluorophenyl structure showed significant improvements in color variation and switching times for electrochromic devices, indicating potential applications in smart windows and display technologies (Özlem Türkarslan et al., 2007).

Development of Organic Light-Emitting Diodes (OLEDs)

Research by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes, including those with fluorophenyl groups, has led to highly efficient red phosphorescence suitable for OLED applications. This work demonstrates the role of such compounds in improving the performance and color purity of OLEDs, essential for display and lighting technologies (A. Tsuboyama et al., 2003).

Cellular Imaging

Salicylaldehyde-based hydrazones with fluorophenyl components have shown selective "turn on" fluorescent chemo-sensing for Al3+, highlighting their utility in cellular imaging. The study by Rahman et al. (2017) illustrates the potential of these compounds in biological research and diagnostics, particularly in monitoring Al3+ within living cells (F. Rahman et al., 2017).

Pharmacological Applications

Research into orexin receptor mechanisms has explored compounds with fluorophenyl structures for their effects on compulsive food consumption, suggesting potential therapeutic applications in eating disorders. The study by Piccoli et al. (2012) on selective orexin receptor antagonists, including fluorophenyl derivatives, underscores the importance of such compounds in developing new treatments for binge eating and possibly other compulsive behaviors (L. Piccoli et al., 2012).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These could include direct binding to the target, causing conformational changes that affect the target’s function, or indirect effects such as modulation of signal transduction pathways .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .

Pharmacokinetics

It is known that many indole derivatives are well absorbed and bind to plasma proteins . They readily pass the blood-brain barrier and reach maximal blood plasma concentrations after a few hours . When given daily, a steady state is reached after several weeks . These properties could impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be hypothesized that the compound could have a variety of effects at the molecular and cellular level . These could include inhibition of enzyme activity, modulation of signal transduction pathways, alteration of gene expression, induction of cell death, inhibition of cell proliferation, and more .

Action Environment

For example, a study on a different compound showed that it acted as a corrosion inhibitor for carbon steel in an acidic environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRBMCBQGUQMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2360541.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2360542.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)

![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360551.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/no-structure.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2360554.png)

![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)